molecular formula C27H24ClF2N5O4 B12415988 Bcr-abl-IN-4

Bcr-abl-IN-4

Cat. No.: B12415988
M. Wt: 556.0 g/mol
InChI Key: YKODBSQOEOUPRJ-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bcr-abl-IN-4 is a small molecule inhibitor specifically designed to target the Bcr-Abl fusion protein, which is a product of the Philadelphia chromosome translocation. This fusion protein is a constitutively active tyrosine kinase that plays a crucial role in the pathogenesis of chronic myeloid leukemia and some cases of acute lymphoblastic leukemia

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bcr-abl-IN-4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:

    Formation of the core structure: This involves the construction of the central scaffold of the molecule, often through cyclization reactions.

    Functionalization: Introduction of various functional groups to the core structure to enhance binding affinity and specificity.

    Coupling Reactions: Final steps involve coupling the functionalized core with other molecular fragments to complete the synthesis.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Bcr-abl-IN-4 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Bcr-abl-IN-4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationships of tyrosine kinase inhibitors.

    Biology: Employed in cell-based assays to investigate the role of Bcr-Abl in cell signaling and proliferation.

    Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in treating chronic myeloid leukemia and acute lymphoblastic leukemia.

    Industry: Applied in the development of new therapeutic agents targeting tyrosine kinases.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Imatinib: The first tyrosine kinase inhibitor developed for chronic myeloid leukemia.

    Dasatinib: A second-generation inhibitor with broader activity against Bcr-Abl mutants.

    Nilotinib: Another second-generation inhibitor with improved potency and selectivity.

    Bosutinib: Targets both Bcr-Abl and Src family kinases.

    Ponatinib: Effective against Bcr-Abl mutants, including the T315I mutation.

Uniqueness

Bcr-abl-IN-4 is unique in its specific binding affinity and inhibitory activity against the Bcr-Abl fusion protein. It has been designed to overcome resistance mechanisms that limit the efficacy of other tyrosine kinase inhibitors, making it a valuable addition to the arsenal of targeted therapies for leukemia .

Properties

Molecular Formula

C27H24ClF2N5O4

Molecular Weight

556.0 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-5-(6-cyclopropyl-5-oxo-7H-pyrrolo[3,4-b]pyridin-3-yl)-6-[(3R)-3-hydroxypyrrolidin-1-yl]pyridine-3-carboxamide

InChI

InChI=1S/C27H24ClF2N5O4/c28-27(29,30)39-20-5-1-17(2-6-20)33-25(37)16-10-21(24(32-12-16)34-8-7-19(36)13-34)15-9-22-23(31-11-15)14-35(26(22)38)18-3-4-18/h1-2,5-6,9-12,18-19,36H,3-4,7-8,13-14H2,(H,33,37)/t19-/m1/s1

InChI Key

YKODBSQOEOUPRJ-LJQANCHMSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC5=C(CN(C5=O)C6CC6)N=C4

Canonical SMILES

C1CC1N2CC3=C(C2=O)C=C(C=N3)C4=C(N=CC(=C4)C(=O)NC5=CC=C(C=C5)OC(F)(F)Cl)N6CCC(C6)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.